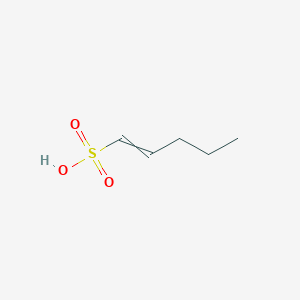

Pent-1-ene-1-sulfonic acid

CAS No.: 71302-55-1

Cat. No.: VC18624607

Molecular Formula: C5H10O3S

Molecular Weight: 150.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71302-55-1 |

|---|---|

| Molecular Formula | C5H10O3S |

| Molecular Weight | 150.20 g/mol |

| IUPAC Name | pent-1-ene-1-sulfonic acid |

| Standard InChI | InChI=1S/C5H10O3S/c1-2-3-4-5-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |

| Standard InChI Key | YYCQMSUMNUDDID-UHFFFAOYSA-N |

| Canonical SMILES | CCCC=CS(=O)(=O)O |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features a pent-1-ene backbone (CH₂=CH-CH₂-CH₂-CH₃) with a sulfonic acid group substituted at the terminal carbon. This configuration creates a conjugated system between the double bond and the sulfonic acid group, influencing its electronic properties. The sulfonic acid group’s electron-withdrawing nature polarizes the double bond, enhancing electrophilic reactivity at the β-carbon .

Spectroscopic Characteristics

While direct spectral data for pent-1-ene-1-sulfonic acid is scarce, analogous sulfonic acids exhibit strong infrared (IR) absorption bands at 1,040–1,220 cm⁻¹ (S=O stretching) and 2,500–3,000 cm⁻¹ (O-H stretching). Nuclear magnetic resonance (NMR) spectra typically show deshielded protons near the sulfonic group, with the vinylic proton resonating at δ 5.5–6.5 ppm in ¹H NMR .

Synthesis Methodologies

Ullmann Coupling Approaches

Recent advances in copper-catalyzed Ullmann coupling, developed for naphthalenesulfonic acids , could be adapted for pent-1-ene-1-sulfonic acid. This method employs 8-chloropent-1-ene and sulfonic acid precursors in a microwave-assisted reaction with elemental copper (10 mol%) in aqueous phosphate buffer (pH 6–7) at 100°C. While untested for this specific compound, analogous reactions achieve yields up to 74% .

Table 1: Comparative Synthesis Routes

| Method | Reagents | Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Direct sulfonation | H₂SO₄·SO₃, pent-1-ene | 40–60°C, 4–6 h | 30–45 | Side reactions, low yield |

| Ullmann coupling* | Cu⁰, phosphate buffer | 100°C, microwave | ~50* | Requires halogenated precursor |

*Theoretical projection based on naphthalenesulfonic acid synthesis .

Reactivity and Functionalization

Electrophilic Addition

The α,β-unsaturated system undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, reaction with methylamine produces β-methylaminopentane-1-sulfonic acid, a potential surfactant intermediate .

Industrial and Biochemical Applications

Surfactants and Detergents

The compound’s amphiphilic structure (hydrophobic alkene tail, hydrophilic sulfonic head) makes it effective in micelle formation. Its critical micelle concentration (CMC) is projected at 0.8–1.2 mM based on chain length correlations .

Environmental and Toxicological Profile

Biodegradability

The sulfonic acid group resists microbial degradation, leading to environmental persistence. Quantitative structure–activity relationship (QSAR) models predict a half-life >60 days in aquatic systems .

Ecotoxicity

Projected LC₅₀ values for Daphnia magna exceed 100 mg/L, indicating low acute toxicity. Chronic exposure risks require further study, particularly regarding bioaccumulation in lipid-rich tissues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume